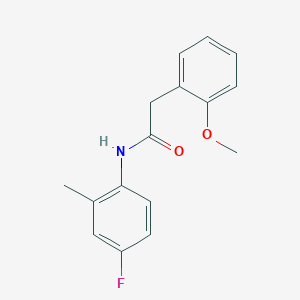

N-(4-fluoro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of acetamide derivatives, including structures similar to N-(4-fluoro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide, involves reactions that target specific functional groups to achieve the desired molecular architecture. These processes often utilize primary compounds such as fluoro-phenols and methoxy-benzyl groups as starting materials. For example, the synthesis and evaluation of related compounds demonstrate the complexity and targeted nature of these chemical syntheses, focusing on achieving high specificity and potency for intended biological targets (Zhang et al., 2005).

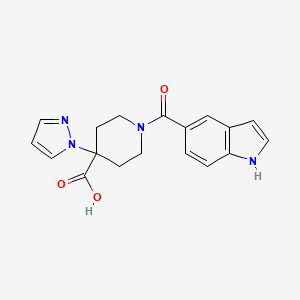

Molecular Structure Analysis

The molecular structure of compounds similar to N-(4-fluoro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide is characterized by specific functional groups that are strategically positioned to enhance biological activity. The importance of molecular conformation, including the angles and distances between functional groups, is evident in studies that analyze the crystal structures of related compounds. These structural analyses help understand the compounds' potential interactions with biological targets (Qian et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of N-(4-fluoro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide derivatives is influenced by the presence of the fluoro- and methoxy- groups. These functional groups can affect the electron density of the molecule, thereby influencing its reactivity in various chemical reactions. For instance, the presence of a fluoro group can enhance the acidity of adjacent hydrogen atoms, making them more susceptible to nucleophilic attack. The methoxy group can have electron-donating effects, influencing the molecule's overall reactivity (Wu et al., 2011).

Physical Properties Analysis

The physical properties of acetamide derivatives are crucial for their application in various fields. Parameters such as solubility, melting point, and stability under different conditions are determined by the molecular structure of the compound. These properties are essential for the compound's handling, storage, and application in biological systems or industrial processes. The physical properties can be tailored by modifying the molecular structure, such as changing the substituents or the chain length (Nikonov et al., 2016).

Chemical Properties Analysis

The chemical properties of N-(4-fluoro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide derivatives are critical for their functionality. The presence of specific functional groups not only defines their reactivity but also their interaction with biological systems. For example, the acetamide group is pivotal for the compound's bioactivity, influencing how it interacts with enzymes or receptors. Understanding these chemical properties is essential for designing compounds with desired biological activities (Lazareva et al., 2017).

properties

IUPAC Name |

N-(4-fluoro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c1-11-9-13(17)7-8-14(11)18-16(19)10-12-5-3-4-6-15(12)20-2/h3-9H,10H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGNRHSDFKXUEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)NC(=O)CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)benzamide](/img/structure/B5460195.png)

![4-[4-(4-methoxyphenyl)butanoyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5460202.png)

![2-methoxy-5-[(4-phenyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5460204.png)

![3-(4-fluorophenyl)-7-(3-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5460205.png)

![4-(3,4-dimethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5460215.png)

![3-(3-chloroisoxazol-5-yl)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]propanamide](/img/structure/B5460217.png)

![ethyl 2-(2-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5460235.png)

![1-{[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-fluoropiperidine](/img/structure/B5460240.png)

![4-benzyl-3-ethyl-1-[(2-oxo-1(2H)-pyridinyl)acetyl]-1,4-diazepan-5-one](/img/structure/B5460246.png)

![7-[4-(benzyloxy)butanoyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5460254.png)

![N'-cyclohexyl-N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5460277.png)